3-(azepan-1-ylsulfonyl)-4-chloro-N-phenylbenzamide
Overview
Description
3-(azepan-1-ylsulfonyl)-4-chloro-N-phenylbenzamide is a complex organic compound that belongs to the class of sulfonamides It is characterized by the presence of an azepane ring, a sulfonyl group, a chloro-substituted benzene ring, and a phenylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylsulfonyl)-4-chloro-N-phenylbenzamide typically involves multiple steps:
Formation of 4-chlorobenzoic acid: This can be achieved through the chlorination of benzoic acid using reagents such as thionyl chloride.
Introduction of the azepane ring: The azepane ring can be introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the 4-chlorobenzoic acid.
Formation of the benzamide moiety: This step involves the reaction of the sulfonylated intermediate with aniline or a substituted aniline derivative to form the final benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The chloro group on the benzene ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and may be carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
3-(azepan-1-ylsulfonyl)-4-chloro-N-phenylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial infections due to its sulfonamide structure.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring the interactions of sulfonamides with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3-(azepan-1-ylsulfonyl)-4-chloro-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing the compound to inhibit enzymes involved in folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication, making the compound a potential antibacterial agent.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-azepanylsulfonyl)-4-chloro-N-(1H-1,2,4-triazol-5-yl)benzamide
- 3-(1-azepanylsulfonyl)-4-chloro-N-cyclohexylbenzamide
- 3-(1-azepanylsulfonyl)-4-methoxy-N-methylbenzamide
Uniqueness
3-(azepan-1-ylsulfonyl)-4-chloro-N-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-chloro-N-phenylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c20-17-11-10-15(19(23)21-16-8-4-3-5-9-16)14-18(17)26(24,25)22-12-6-1-2-7-13-22/h3-5,8-11,14H,1-2,6-7,12-13H2,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBLVCFSPJYIKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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